(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine
Description
Properties
IUPAC Name |
[1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-6-10-8-15(7-9-3-4-9)14-12(10)11-2-1-5-16-11/h1-2,5,8-9H,3-4,6-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQMSNLBJBIDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CS3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, including a cyclopropylmethyl group and a thiophene ring, which contribute to its pharmacological potential.
Chemical Structure and Properties
The molecular formula of (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine is , with a molecular weight of 248.35 g/mol. The compound's structure can be represented as follows:
1. Anti-inflammatory Properties
Research indicates that pyrazole derivatives often exhibit anti-inflammatory effects. For instance, similar compounds have been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. The specific mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
2. Antioxidant Activity
The presence of the thiophene ring in the compound is believed to enhance its antioxidant properties. Studies suggest that this structural feature contributes to the scavenging of free radicals, thereby protecting cells from oxidative stress. This activity is vital for preventing cellular damage and may have implications in age-related diseases.
3. Antimicrobial Effects
Preliminary studies have indicated that (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Cyclopropylmethyl)-3-methylpyrazole | Methyl group instead of thiophene | Anti-inflammatory |
| 3-(Thiophen-2-yl)-5-methylpyrazole | Methyl group at different position | Antimicrobial |
| 4-(Cyclohexylmethyl)-1H-pyrazole | Cyclohexyl instead of cyclopropyl | Analgesic properties |
The unique combination of substituents in (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine may enhance its pharmacological profile compared to other derivatives.
The mechanisms through which this compound exerts its biological effects are under investigation. Potential pathways include:
- Inhibition of inflammatory mediators : By targeting COX enzymes.
- Free radical scavenging : Through interactions facilitated by the thiophene moiety.
- Disruption of bacterial cell wall synthesis : Indicating possible antibiotic properties.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine:
- A study demonstrated that similar pyrazole compounds significantly reduced inflammation in rodent models, suggesting potential therapeutic applications for inflammatory diseases .
- Another investigation highlighted the antioxidant capacity of thiophene-containing pyrazoles, establishing their role in mitigating oxidative stress-related conditions.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural analogues and their substituent differences:
Key Observations :
- Substituent Diversity : The cyclopropylmethyl group in the target compound is unique compared to alkyl (e.g., 2-methylpropyl in ) or aryl (e.g., 3-methylphenyl in ) substituents. This may influence steric effects and solubility.
- Thiophene vs.
- Amine Functionalization: The methanamine group at C4 is a common feature, but derivatives like N-methyl-N-imidazolylmethyl () or quinolinyl-ethylamine () introduce variations in hydrogen-bonding capacity and lipophilicity.
Data Tables
Table 1: Physicochemical Properties
Preparation Methods
Introduction of the Methanamine Group at C4 Position
The methanamine (-CH2NH2) substituent at the C4 position of the pyrazole ring is typically introduced by:
- Reductive amination: Reaction of the corresponding aldehyde or ketone precursor with ammonia or amine sources, followed by reduction.
- Nucleophilic substitution or alkylation: Using suitable electrophilic intermediates bearing leaving groups at the C4 position.
The amine group is crucial for the compound's biological activity and requires careful handling to avoid side reactions.
Representative Multi-step Synthesis Outline
Purification and Characterization
- Purification: Techniques such as recrystallization, silica gel chromatography, and preparative reverse-phase high-performance liquid chromatography (RP-HPLC) are employed to achieve high purity.
- Characterization: Confirmed by nuclear magnetic resonance (NMR) spectroscopy (1D and 2D), Fourier-transform infrared spectroscopy (FTIR), mass spectrometry (MS), and sometimes X-ray crystallography for structural confirmation.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Catalysts | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Pyrazole ring formation | Cyclocondensation | Hydrazine derivative, β-diketone, acid catalyst | Ethanol/MeOH, reflux | Moderate to high | Forms core heterocycle |
| N1-Cyclopropylmethyl substitution | Alkylation or cross-coupling | Cyclopropylmethyl halide or boronate ester, Pd catalyst | 0 to 110 °C, inert atmosphere | High (up to 83%) | Selective N1 substitution |
| C3-Thiophen-2-yl introduction | Suzuki-Miyaura coupling | Thiophen-2-yl boronic acid, Pd catalyst, base | 80-150 °C, inert atmosphere | 65-85% | Efficient C-C bond formation |
| C4-Methanamine functionalization | Reductive amination or substitution | Amine source, reducing agents | Mild conditions | Variable | Requires careful control |
| Purification | Chromatography, crystallization | Silica gel, RP-HPLC | Ambient to moderate heat | High purity | Essential for product quality |
Research Findings and Optimization Notes
- Microwave-assisted Suzuki coupling significantly reduces reaction time (minutes vs. hours) while maintaining high yields.
- Use of palladium catalysts with diphosphine ligands (e.g., dppf) improves coupling efficiency and selectivity.
- The choice of base and solvent system impacts yield and purity; sodium carbonate and 1,4-dioxane/water mixtures are commonly preferred.
- Boronic acid pinacol esters of cyclopropyl-substituted pyrazoles are stable intermediates facilitating cross-coupling reactions.
- Reductive amination steps require mild conditions to prevent over-reduction or side reactions involving the pyrazole ring.
Q & A
Q. What are the optimized synthetic routes for (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamine, and how can purity be ensured?
Methodological Answer:
- Synthetic Pathways : The compound can be synthesized via cyclopropane substitution and thiophene coupling. A Mannich reaction (commonly used for pyrazole derivatives) involving cyclopropylmethylamine and thiophene-containing precursors is a plausible route .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures purity. Analytical HPLC with UV detection (λ = 254 nm) confirms purity >98% .
- Key Challenges : Cyclopropane ring stability under acidic/basic conditions requires pH-controlled environments (pH 6–8) during synthesis .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- NMR Analysis : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to resolve cyclopropane (δ ~1.0–1.5 ppm) and thiophene (δ ~6.5–7.5 ppm) protons. 2D NMR (COSY, HSQC) confirms connectivity .
- X-Ray Crystallography : Single-crystal X-ray diffraction (monoclinic P2₁/c space group) resolves the pyrazole-thiophene dihedral angle (~25–30°) and hydrogen-bonding networks, critical for understanding conformational stability .
- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₁₂H₁₄N₃S: [M+H]⁺ = 240.0909) validates molecular weight .
Q. How should stability studies be designed to assess degradation under varying conditions?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert atmosphere (argon) to prevent oxidation of the cyclopropane and thiophene moieties .
- Forced Degradation : Expose to UV light (254 nm, 48 hrs), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions. Monitor via HPLC for degradation products (e.g., thiophene ring-opening or cyclopropane cleavage) .
- Kinetic Analysis : Use Arrhenius plots (25°C–60°C) to predict shelf-life. Activation energy (Eₐ) >80 kJ/mol indicates high thermal stability .
Advanced Research Questions
Q. How can mechanistic pathways for biological activity be elucidated using computational and experimental approaches?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzymes). The thiophene sulfur shows high electron density, suggesting potential π-π stacking or hydrogen-bonding interactions .
- Enzyme Inhibition Assays : Test against cytochrome P450 isoforms (CYP3A4, CYP2D6) to assess metabolic stability. IC₅₀ values <10 μM indicate strong inhibition, requiring structural modification .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to receptors (e.g., serotonin transporters) to correlate structure-activity relationships .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer:
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and culture conditions (e.g., serum-free media) to reduce variability. Use positive controls (e.g., doxorubicin for cytotoxicity) .
- Dose-Response Analysis : Perform EC₅₀/LC₅₀ comparisons. A narrow therapeutic window (EC₅₀ < 5 μM, LC₅₀ > 50 μM) suggests selective antimicrobial activity over cytotoxicity .
- Metabolomics : Use LC-MS to identify metabolite profiles in treated cells. Overexpression of detoxifying enzymes (e.g., glutathione-S-transferase) may explain resistance .
Q. What strategies are effective for pharmacological profiling in preclinical models?
Methodological Answer:
- In Vivo Pharmacokinetics : Administer intravenously (1 mg/kg) to assess bioavailability (F > 50% preferred). Blood-brain barrier penetration can be tested via brain/plasma ratio (>0.3 indicates CNS activity) .
- Toxicology Screening : Conduct acute toxicity studies (OECD 423) in rodents. No observed adverse effect level (NOAEL) >100 mg/kg supports safety for further development .
- Biodistribution Imaging : Radiolabel with ¹⁸F or ¹¹C for PET/CT imaging to track tissue accumulation, particularly in tumor xenografts .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Prioritize derivatives with lower binding energy (ΔG < –8 kcal/mol) .
- QSAR Studies : Apply partial least squares (PLS) regression to correlate substituent electronegativity (Hammett σ) with IC₅₀ values. R² > 0.7 validates predictive models .
- ADMET Prediction : Use SwissADME to optimize logP (2–3), polar surface area (<90 Ų), and PAINS filters to eliminate promiscuous binders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
